molecular formula C7H10F2O B13954900 1-[(Z)-1,2-Difluorovinyl]Cyclopentanol

1-[(Z)-1,2-Difluorovinyl]Cyclopentanol

Cat. No.: B13954900
M. Wt: 148.15 g/mol
InChI Key: CXWUKAGSJHGALL-UHFFFAOYSA-N
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Description

1-[(Z)-1,2-Difluorovinyl]Cyclopentanol is an organic compound characterized by a cyclopentane ring substituted with a hydroxyl group and a difluorovinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(Z)-1,2-Difluorovinyl]Cyclopentanol can be synthesized through several methods. One common approach involves the selective hydrogenation of furfural-like compounds using a bimetallic catalyst such as ruthenium-molybdenum. This method achieves high selectivity and efficiency under optimized conditions . Another method involves the reduction of cyclopentanone using sodium borohydride, where the carbonyl group is converted to a hydroxyl group .

Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation processes. The use of metal catalysts like palladium or platinum in the hydrogenation of cyclopentene is a common industrial method . Additionally, the selective conversion of furfural to cyclopentanol using copper-cobalt catalysts has been explored .

Chemical Reactions Analysis

Types of Reactions: 1-[(Z)-1,2-Difluorovinyl]Cyclopentanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form cyclopentanone.

    Reduction: The compound can be reduced to form cyclopentane.

    Substitution: The difluorovinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as halides and amines can be used under basic conditions.

Major Products:

    Oxidation: Cyclopentanone.

    Reduction: Cyclopentane.

    Substitution: Various substituted cyclopentanol derivatives.

Scientific Research Applications

1-[(Z)-1,2-Difluorovinyl]Cyclopentanol has several scientific research applications:

Mechanism of Action

The mechanism by which 1-[(Z)-1,2-Difluorovinyl]Cyclopentanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The difluorovinyl group can participate in interactions with hydrophobic pockets, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 1-[(Z)-1,2-Difluorovinyl]Cyclopentanol is unique due to the presence of the difluorovinyl group, which imparts distinct chemical properties and reactivity compared to its analogs

Properties

Molecular Formula

C7H10F2O

Molecular Weight

148.15 g/mol

IUPAC Name

1-(1,2-difluoroethenyl)cyclopentan-1-ol

InChI

InChI=1S/C7H10F2O/c8-5-6(9)7(10)3-1-2-4-7/h5,10H,1-4H2

InChI Key

CXWUKAGSJHGALL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(=CF)F)O

Origin of Product

United States

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